molecular formula C12H17NO3 B13460638 beta-HomoTyr(Me)-Ome

beta-HomoTyr(Me)-Ome

Cat. No.: B13460638
M. Wt: 223.27 g/mol
InChI Key: VEXRGRMUCXWTMY-JTQLQIEISA-N
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Description

beta-HomoTyr(Me)-Ome: is a derivative of beta-homo amino acids, which are analogs of standard amino acids. In these compounds, the carbon skeleton is lengthened by the insertion of one carbon atom immediately after the acid group. This modification can enhance the pharmacological properties of bioactive peptides, such as increasing their biological half-life, potency, selectivity, and reducing toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-HomoTyr(Me)-Ome typically involves the protection of functional groups, elongation of the carbon chain, and subsequent deprotection. For example, the synthesis might start with the protection of the amino group using a Boc (tert-butoxycarbonyl) group, followed by the elongation of the carbon chain using a Grignard reaction or other suitable methods. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: beta-HomoTyr(Me)-Ome can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, beta-HomoTyr(Me)-Ome is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptides with enhanced stability and biological activity .

Biology: In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of these interactions .

Medicine: In medicine, this compound is used in the development of therapeutic peptides. These peptides can be used to treat various diseases, including cancer, diabetes, and infectious diseases .

Industry: In industry, this compound is used in the production of pharmaceuticals and biotechnological products. Its unique properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of beta-HomoTyr(Me)-Ome involves its incorporation into peptides and proteins, where it can enhance their stability and biological activity. The molecular targets and pathways involved depend on the specific peptide or protein into which it is incorporated .

Comparison with Similar Compounds

  • beta-HomoAla
  • beta-HomoArg
  • beta-HomoAsn
  • beta-HomoAsp
  • beta-HomoGln
  • beta-HomoGlu
  • beta-HomoIle
  • beta-HomoLeu
  • beta-HomoLys
  • beta-HomoMet
  • beta-HomoPhe
  • beta-HomoPro
  • beta-HomoSer
  • beta-HomoThr
  • beta-HomoTrp
  • beta-HomoVal

Uniqueness: beta-HomoTyr(Me)-Ome is unique due to its specific structure, which includes a methyl group and an ester group. This structure allows for unique interactions with biological molecules, enhancing its pharmacological properties compared to other beta-homo amino acids .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C12H17NO3/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3/t10-/m0/s1

InChI Key

VEXRGRMUCXWTMY-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)OC)N

Origin of Product

United States

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